molecular formula C11H6F3NO2 B2613827 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid CAS No. 2177266-08-7

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Cat. No.: B2613827
CAS No.: 2177266-08-7
M. Wt: 241.169
InChI Key: ACUZAYZWRGGALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a specialized chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a versatile isoquinoline core that is strategically functionalized with a carboxylic acid group at the 4-position and a metabolically stable trifluoromethyl (CF3) group at the 6-position. The isoquinoline structure is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities . The incorporation of a carboxylic acid group (-COOH) offers a handle for further synthetic modification, allowing researchers to readily create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . This functional group is highly polar, influencing the compound's solubility and allowing for hydrogen bonding, which can be critical for interactions with biological targets . The trifluoromethyl group is a key feature that significantly alters the molecule's properties. It is highly electronegative and lipophilic, which can enhance a compound's cell membrane permeability, metabolic stability, and binding affinity to target proteins . The CF3 group is a common motif in modern agrochemicals and pharmaceuticals due to these beneficial effects . The primary research applications of this compound are anticipated to be in the synthesis of novel bioactive molecules. It serves as a key intermediate for constructing more complex structures aimed at various therapeutic areas. Researchers can utilize it in metal-catalyzed cross-couplings, amide bond formations, and cyclization reactions to create diverse compound libraries for biological screening . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-(trifluoromethyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-6-4-15-5-9(10(16)17)8(6)3-7/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUZAYZWRGGALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to an isoquinoline backbone, which is known for its diverse biological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable scaffold for drug development.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • PPAR Agonism : This compound has been suggested to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.
  • Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, particularly against bacterial strains, although specific data on this compound is limited .

Anticancer Properties

Several derivatives of isoquinoline have shown promise in cancer research. Although specific studies on this compound are scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, isoquinoline derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Isoquinoline derivatives have also been studied for their anti-inflammatory properties. Research on related compounds suggests that they can modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as IL-6 and TNF-α . The potential of this compound in this regard remains to be fully explored.

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is limited, related studies indicate that similar compounds exhibit significant antibacterial activity. For example, derivatives with carboxyl groups have shown effectiveness against pathogens like Staphylococcus epidermidis and Klebsiella pneumoniae with minimal inhibitory concentration (MIC) values indicating their potential utility as antimicrobial agents .

Research Findings and Case Studies

Study Findings
Study on Isoquinoline DerivativesDemonstrated cytotoxic effects against various cancer cell lines; suggested mechanisms include apoptosis induction .
Antimicrobial Activity EvaluationRelated compounds showed effective antibacterial properties against S. epidermidis and K. pneumoniae, with MIC values indicating strong activity .
Anti-inflammatory StudiesCompounds exhibited inhibition of IL-6 and TNF-α production in LPS-stimulated cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid?

Answer:
The synthesis typically involves coupling reactions and functional group transformations. For example, trifluoromethyl-substituted intermediates can be introduced via Suzuki-Miyaura coupling using boronic acids or esters. A patent application (EP 4,374,877 A2) demonstrates the use of 6-(trifluoromethyl)pyridin-3-yl boronic acid in cross-coupling reactions to form trifluoromethyl-substituted heterocycles . Additionally, cyclization of precursors like ethyl esters followed by hydrolysis yields the carboxylic acid moiety. Reaction steps often require catalysts (e.g., palladium) and optimized solvent systems (e.g., dioxane or DMF) to achieve high yields .

Basic: What safety protocols should be followed when handling this compound?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact. Refer to safety data sheets (SDS) for trifluoromethyl analogs, which recommend EN374-compliant gloves for chemical resistance .
  • Ventilation: Ensure fume hoods are used during synthesis to avoid inhalation of vapors.
  • Storage: Keep the compound in a tightly sealed container under dry, inert conditions to prevent degradation. Avoid exposure to strong acids/bases, which may trigger decomposition .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • LCMS/HPLC: Retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]⁺) are critical for verifying molecular weight and purity .
  • NMR: ¹H/¹³C NMR and ¹⁹F NMR resolve regiochemical ambiguities, particularly for trifluoromethyl group positioning .
  • Elemental Analysis: Validates stoichiometry and purity (>95% by HPLC) .

Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl group?

Answer:
Optimization strategies include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethyl-bearing boronic acids. Tetrabutylammonium iodide can improve reaction rates in polar solvents like DMF .
  • Solvent Systems: Use dioxane or toluene for Suzuki-Miyaura couplings, as they balance solubility and reactivity. For hydrolysis steps, HCl/dioxane mixtures facilitate ester-to-acid conversion without side reactions .
  • Temperature Control: Reactions often proceed at 80–100°C for 1–3 hours, monitored by TLC or LCMS to avoid over-functionalization .

Advanced: How to resolve discrepancies in spectral data (e.g., conflicting LCMS or NMR results)?

Answer:

  • Cross-Validation: Compare LCMS data with synthetic intermediates (e.g., ethyl esters) to confirm stepwise progression. For example, a parent ion at m/z 366 [M+H]⁺ should shift predictably upon hydrolysis to the carboxylic acid .
  • Deuterated Solvent Swaps: Use DMSO-d₆ instead of CDCl₃ in NMR to enhance solubility and resolve overlapping peaks for aromatic protons.
  • Isotopic Patterning: The trifluoromethyl group’s ¹⁹F NMR signature (δ -60 to -65 ppm) helps distinguish it from other substituents .

Advanced: What strategies enable regioselective functionalization of the isoquinoline core?

Answer:

  • Directing Groups: Install temporary protecting groups (e.g., tert-butyl esters) to steer electrophilic substitution to the 4-position. Subsequent deprotection yields the carboxylic acid .
  • Microwave-Assisted Synthesis: Accelerates regioselective coupling reactions, reducing side product formation .
  • Computational Modeling: Density functional theory (DFT) predicts electron density maps to guide functionalization at the 6-position, leveraging the trifluoromethyl group’s electron-withdrawing effects .

Advanced: How to mitigate poor solubility during synthetic steps?

Answer:

  • Co-Solvent Systems: Use DMF/water mixtures (e.g., 9:1) or THF with sonication to enhance dissolution.
  • Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt temporarily to improve aqueous solubility .
  • Temperature Gradients: Heat reactions to 50–60°C to increase solubility, followed by gradual cooling to precipitate the product .

Advanced: What are the stability profiles under varying pH and temperature conditions?

Answer:

  • pH Stability: The compound is stable in neutral conditions but degrades in strong acids/bases. Hydrolysis studies show <5% decomposition at pH 7.4 over 24 hours, versus >90% at pH <2 .
  • Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C. Store at 2–8°C in desiccated environments to prevent moisture-induced degradation .

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